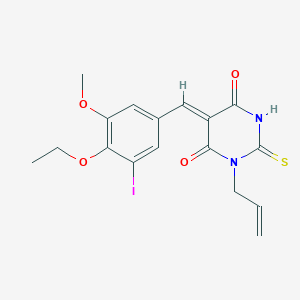![molecular formula C17H18N2O6S B300847 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300847.png)
5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as Morinidazole, is a synthetic antibiotic drug that belongs to the nitroimidazole class of drugs. It was first synthesized in 1984 and has been extensively studied for its potential use in the treatment of bacterial infections.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work by interfering with the DNA synthesis process in bacteria, leading to cell death. It is also thought to have an immunomodulatory effect, which may help to enhance the body's natural immune response to bacterial infections.
Biochemical and physiological effects:
5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. It has also been shown to have a low potential for toxicity, making it a potentially safe and effective treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione for lab experiments is its broad spectrum of antibacterial activity, which makes it a potentially useful tool for studying the effects of bacterial infections on various biological systems. However, one limitation of using 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in lab experiments is that it may not be effective against all types of bacteria, which may limit its usefulness in certain research contexts.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new formulations of the drug that may improve its efficacy and reduce the risk of side effects. Another area of interest is in the development of new methods for synthesizing the drug, which may make it more cost-effective and easier to produce on a large scale. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione and to determine its potential use in the treatment of a wider range of bacterial infections.
Métodos De Síntesis
5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is synthesized by the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(4-morpholinyl)-2-oxoethylamine, followed by the addition of thiosemicarbazide and cyclization with a mild acid catalyst. The resulting compound is then purified by recrystallization to obtain pure 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in the treatment of bacterial infections. Studies have shown that it has a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to be effective against anaerobic bacteria, making it a potential treatment option for infections caused by these types of bacteria.
Propiedades
Nombre del producto |
5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H18N2O6S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O6S/c1-24-13-8-11(2-3-12(13)20)9-14-16(22)19(17(23)26-14)10-15(21)18-4-6-25-7-5-18/h2-3,8-9,20H,4-7,10H2,1H3/b14-9- |
Clave InChI |
JSWZWONHQNMBBU-ZROIWOOFSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)O |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)

![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)
![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300781.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300782.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)